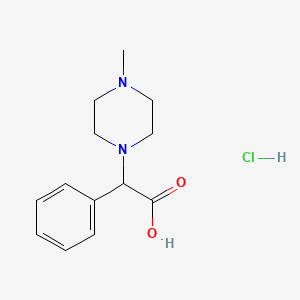

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

Description

BenchChem offers high-quality 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBERSNUPSQGTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Neuromodulatory Potential of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride: A Technical Guide to its Putative Mechanism of Action

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. While primarily recognized as a versatile intermediate in the synthesis of neuropharmacological agents, its core phenylpiperazine structure suggests a strong potential for direct interaction with key players in central nervous system (CNS) signaling.[1][2] This document synthesizes the current understanding of the pharmacology of phenylpiperazine derivatives to propose a likely mechanistic framework for the title compound, focusing on its potential roles as a modulator of the dopamine transporter (DAT) and the dopamine D3 receptor (D3R). We further provide detailed, field-proven experimental protocols for the validation of these hypotheses, alongside illustrative data and pathway diagrams to guide researchers in the fields of pharmacology and drug development.

Introduction: From Synthetic Intermediate to Potential Neuromodulator

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a well-documented chemical entity, valued in medicinal chemistry for its utility as a building block in the creation of more complex therapeutic molecules, particularly those aimed at treating neurological disorders.[1][2] The presence of the N-phenylpiperazine moiety is of significant interest, as this structural motif is a cornerstone for a multitude of centrally acting drugs with high affinity for dopaminergic and serotonergic targets.[3][4] Notably, derivatives of phenylpiperazine have been extensively investigated as ligands for the dopamine transporter and D2-like dopamine receptors, including the D3 subtype.[3][4][5]

Given the established neuropharmacological activity of its core structure, this guide moves beyond the role of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a mere intermediate. We will delve into its potential intrinsic pharmacology, postulating a dual mechanism of action centered on the modulation of dopamine homeostasis through interactions with DAT and D3R. This exploration is intended to serve as a foundational resource for researchers seeking to characterize the full pharmacological profile of this and structurally related compounds.

Postulated Mechanism of Action: A Dual Focus on Dopaminergic Signaling

The regulation of dopamine signaling in the brain is critical for motor control, motivation, and reward.[6] Dysregulation of this system is implicated in numerous neurological and psychiatric conditions. The two primary targets we hypothesize for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are the dopamine transporter (DAT) and the dopamine D3 receptor (D3R), both of which are pivotal in modulating dopaminergic neurotransmission.

The Dopamine Transporter (DAT): A Gatekeeper of Synaptic Dopamine

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating the signal.[7] Inhibition of DAT leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Many therapeutic agents and substances of abuse exert their effects through this mechanism. Structurally similar phenylpiperazine analogues have demonstrated high affinity for DAT.[3] We postulate that 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride may act as a DAT inhibitor.

The Dopamine D3 Receptor: A Modulator of Dopaminergic Tone

The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2][3] D3 receptors are expressed in brain regions associated with cognition, emotion, and reward.[2] They function as both autoreceptors on dopaminergic neurons, regulating dopamine synthesis and release, and as postsynaptic receptors. D3R antagonists and partial agonists are being investigated for their therapeutic potential in substance use disorders and schizophrenia.[5] Numerous N-phenylpiperazine derivatives have been identified as potent and selective D3R ligands.[1][2][4]

Upon activation, D3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade can influence various downstream effectors, including ion channels and protein kinases, ultimately modulating neuronal excitability and gene expression.

The following diagram illustrates the key components of a dopaminergic synapse and the hypothesized points of interaction for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.

Caption: Experimental workflow for mechanistic validation.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for DAT by measuring its ability to compete with a known radioligand.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human DAT (e.g., HEK293-hDAT).

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

-

Non-specific binding control: GBR 12909 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compound: 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, serially diluted.

-

96-well microplate, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester.

-

-

Procedure:

-

In a 96-well plate, combine in triplicate:

-

50 µL of Assay Buffer (for total binding).

-

50 µL of GBR 12909 (for non-specific binding).

-

50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

-

Add 100 µL of the hDAT cell membrane suspension (20-50 µg protein/well).

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

Harvest the plate contents onto GF/B filter mats using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Transfer the filter discs to scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Dopamine D3 Receptor (D3R) Radioligand Binding Assay

This assay is analogous to the DAT binding assay and measures the affinity of the test compound for the D3 receptor.

-

Materials:

-

Cell membranes from a cell line expressing human D3R (e.g., CHO-hD3R).

-

Radioligand: [³H]Spiperone or [³H]7-OH-DPAT.

-

Non-specific binding control: Haloperidol (10 µM) or unlabeled Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound, serially diluted.

-

Standard laboratory equipment for radioligand binding assays.

-

-

Procedure:

-

Follow the general procedure outlined in section 3.2, substituting the D3R membranes, radioligand, and non-specific control.

-

Incubate at room temperature for 60-90 minutes.

-

Harvest and count radioactivity as described previously.

-

-

Data Analysis:

-

Calculate IC50 and Ki values as described for the DAT binding assay.

-

Protocol: Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of dopamine into cells expressing DAT.

-

Materials:

-

hDAT-expressing cells (e.g., HEK293-hDAT or CHO-hDAT) cultured in 96-well plates.

-

[³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Non-specific uptake control: Nomifensine (10 µM) or cocaine (10 µM).

-

Test compound, serially diluted.

-

-

Procedure:

-

Wash the cultured cells once with pre-warmed (37°C) Uptake Buffer.

-

Add 100 µL of Uptake Buffer containing varying concentrations of the test compound (or control) to the wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate dopamine uptake by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10-20 nM).

-

Incubate at 37°C for 5-10 minutes.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

-

Lyse the cells with a suitable lysis buffer or 1% SDS.

-

Transfer the lysate to scintillation vials and measure radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of dopamine uptake by performing non-linear regression analysis on the concentration-response curve.

-

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the assays described above for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, designated here as "Compound X".

Table 1: Radioligand Binding Affinities of Compound X

| Target | Radioligand | Ki (nM) |

| Human Dopamine Transporter (DAT) | [³H]WIN 35,428 | 125 |

| Human Dopamine D3 Receptor (D3R) | [³H]Spiperone | 35 |

| Human Dopamine D2 Receptor (D2R) | [³H]Spiperone | 450 |

This illustrative data suggests that Compound X has a higher affinity for the D3 receptor compared to the dopamine transporter and exhibits selectivity for D3R over D2R.

Table 2: Functional Potency of Compound X

| Assay | Measured Parameter | IC50 (nM) |

| Dopamine Uptake Inhibition (hDAT) | Inhibition of [³H]Dopamine uptake | 250 |

| D3R Functional Assay | Inhibition of cAMP production | 75 |

This hypothetical functional data is consistent with the binding affinities, indicating that Compound X is a more potent modulator of D3 receptor signaling than of dopamine transport.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, focusing on its potential as a dual-acting ligand at the dopamine transporter and the D3 receptor. The phenylpiperazine core structure provides a strong rationale for this hypothesis. [3][4]The detailed experimental protocols provided herein offer a clear path for researchers to validate these potential interactions and quantify the compound's affinity and functional potency.

The characterization of such "intermediate" compounds is a crucial step in drug discovery. It can unveil novel pharmacological profiles and lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders. Future studies should aim to perform the described assays to generate empirical data for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic properties, blood-brain barrier penetration, and behavioral effects, ultimately clarifying its potential as a therapeutic candidate.

References

-

Pifl, C., & Singer, E. A. (1999). Signaling mechanisms of the D3 dopamine receptor. Neuroscience & Biobehavioral Reviews, 23(7), 987-995. [Link]

-

Schetz, J. A., Sibley, D. R., & Newman, A. H. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6756–6759. [Link]

-

Newman, A. H., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 223(3), 329–341. [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

-

van der Westhuizen, E. T., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 405(2), 227–235. [Link]

-

Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Gurevich, E. V., & Gurevich, V. V. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry, 91(1), 1-15. [Link]

-

Marcellino, D., et al. (2020). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. International journal of molecular sciences, 21(18), 6867. [Link]

-

Rd, B. (2019). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Journal of central nervous system disease, 11, 1179573519840963. [Link]

-

Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

Sources

- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, chemically-grounded pathway for the synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, a valuable intermediate in neuropharmacology and broader drug development.[1][2] The described three-step synthesis is designed for efficiency and scalability, commencing with the radical-initiated α-bromination of phenylacetic acid, followed by a robust nucleophilic substitution with N-methylpiperazine, and culminating in the formation of the stable hydrochloride salt. This document offers field-proven insights into reaction mechanisms, detailed step-by-step protocols, and critical considerations for process optimization and safety. It is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this important compound.

Introduction

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a key building block in the synthesis of various therapeutic agents. Its molecular architecture, which combines a phenylacetic acid scaffold with a basic N-methylpiperazine moiety, makes it a versatile precursor for molecules designed to interact with biological targets, particularly within the central nervous system.[1][2] The piperazine ring is a common pharmacophore that can enhance aqueous solubility and modulate pharmacokinetic properties. The conversion of the final compound to its hydrochloride salt is a standard practice in pharmaceutical chemistry to improve stability, handling characteristics, and bioavailability.[3][4][5] This guide details an efficient and logical synthetic strategy, breaking down each stage to explain the underlying chemical principles and experimental choices.

Overall Synthetic Pathway

The synthesis is logically structured in three primary stages: preparation of a key α-halogenated intermediate, nucleophilic addition of the piperazine moiety, and final salt formation.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyl-1-piperazinyl)(phenyl)acetic Acid Hydrochloride

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

(4-Methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride is a substituted piperazine derivative that serves as a key intermediate in the synthesis of various therapeutic agents, particularly within the domain of neuropharmacology.[1][2] Its molecular structure, featuring a phenylacetic acid moiety and a methylpiperazine group, suggests its potential for interacting with biological targets, while its hydrochloride salt form is designed to enhance properties such as solubility and stability.[1] For the drug development professional, a thorough understanding of the physicochemical properties of such an active pharmaceutical ingredient (API) is not merely an academic exercise; it is the very foundation upon which a successful therapeutic product is built. These properties govern an API's bioavailability, manufacturability, formulation design, and shelf-life.

This guide provides a comprehensive framework for the systematic physicochemical characterization of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride. It is designed for researchers and scientists in the pharmaceutical industry, offering not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a self-validating and robust characterization cascade.

Structural Elucidation and Identity Confirmation

Prior to the determination of any physical properties, the unequivocal confirmation of the chemical structure and identity of the API is paramount. This is achieved through a combination of spectroscopic techniques.

Key Spectroscopic and Analytical Data

| Property | Description |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride[3] |

| Synonyms | (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride |

| CAS Number | 1214023-91-2[3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂·HCl[1] |

| Molecular Weight | 270.76 g/mol [1] |

| Appearance | White solid[1] |

| Storage | 0-8°C[1] |

Part 1: Core Physicochemical Properties

The following sections detail the experimental protocols and underlying principles for determining the fundamental physicochemical properties of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride.

Thermal Analysis: Melting Point and Solid-State Behavior

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for thermal analysis. It provides a precise melting point (Tₘ), which is a critical indicator of purity. Beyond a simple melting point, the DSC thermogram can reveal polymorphism, solvation states, and thermal decomposition, all of which have profound implications for stability and manufacturing. A sharp, single endotherm is indicative of a pure, single crystalline form.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.

-

DSC Analysis:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. This is reported as the melting point. Analyze the thermogram for any other thermal events.

Caption: Workflow for DSC analysis.

Dissociation Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: As a hydrochloride salt of a molecule with two basic nitrogen atoms (the piperazine nitrogens) and a carboxylic acid, (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride will have multiple pKa values. These values are critical for predicting its solubility and absorption at different pH levels, such as those found in the gastrointestinal tract. Potentiometric titration is a robust and accurate method for pKa determination.

-

Solution Preparation: Prepare a stock solution of the compound in water at a known concentration (e.g., 0.01 M).

-

Titration Setup:

-

Calibrate a pH meter with standard buffers at the desired temperature (e.g., 25°C).

-

Place a known volume of the sample solution in a jacketed beaker to maintain constant temperature.

-

Blanket the solution with nitrogen to prevent dissolution of atmospheric CO₂.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylate group.

-

In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa values of the protonated piperazine nitrogens.

-

Add the titrant in small, precise increments and record the pH after each addition.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use appropriate software to calculate the pKa values from the titration curve.

Sources

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, a key chemical intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes available data with established scientific principles to offer field-proven insights into its synthesis, potential pharmacological relevance, and analytical characterization.

Introduction and Significance

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a heterocyclic compound featuring a central phenylacetic acid scaffold substituted with an N-methylpiperazine moiety. Its significance in medicinal chemistry stems from the prevalence of the piperazine ring in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS). The piperazine motif is a versatile pharmacophore known to interact with various neurotransmitter receptors, and its incorporation can favorably modulate the pharmacokinetic properties of a drug candidate.[1]

This compound serves as a valuable building block for the synthesis of more complex molecules, offering a strategic starting point for the development of novel therapeutics for neurological disorders.[2][3] Additionally, its well-defined structure makes it suitable for use as a reference standard in analytical methodologies, ensuring the accuracy and reproducibility of research findings.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214023-91-2 | [2][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | [5] |

| Molecular Weight | 270.76 g/mol | [5] |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Store at 2-8 °C, protected from light and moisture | [6] |

Proposed Synthesis Workflow

A potential two-step synthesis is outlined below, starting from commercially available mandelic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1214023-91-2|2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 6. abdn.ac.uk [abdn.ac.uk]

in vitro biological activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a molecule of significant interest within the pharmaceutical landscape. Primarily recognized as a crucial intermediate in the synthesis of a variety of therapeutic agents, its inherent chemical architecture, featuring a phenylacetic acid core linked to a methylpiperazine moiety, suggests a potential for intrinsic biological activity.[1][2] The piperazine ring is a well-established pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic properties and target engagement.[3] This guide provides a comprehensive framework for the systematic in vitro evaluation of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride, moving beyond its current application as a synthetic precursor to explore its standalone therapeutic potential. Drawing upon the known biological activities of related phenylacetic acid and piperazine derivatives, we will outline a strategic, multi-pronged approach to elucidate its bioactivity profile.[4][5][6]

Compound Profile: Structure and Known Applications

IUPAC Name: 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride[2] CAS Number: 1214023-91-2[2] Molecular Formula: C₁₃H₁₉ClN₂O₂ Structure:

Figure 1: Chemical Structure

This compound is noted for its favorable physicochemical properties, including aqueous solubility, which is advantageous for formulation and in vitro assay preparation.[1] Its primary documented utility lies in:

-

Pharmaceutical Development: Serving as a key building block in the synthesis of novel drugs, particularly those targeting neurological disorders due to its ability to interact with specific brain receptors.[1][2]

-

Biochemical Research: Utilized in studies of enzyme interactions and metabolic pathways.[2]

-

Formulation Science: Employed to enhance the solubility and bioavailability of pharmaceutical products.[2]

Rationale for In Vitro Biological Investigation

While direct studies on the biological activity of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride are not extensively published, the activities of structurally analogous compounds provide a strong rationale for investigation in several key therapeutic areas:

-

Oncology: Phenylacetic acid and its derivatives have demonstrated potential as anticancer agents.[4][7] The presence of the piperazine moiety is also a feature of some anticancer drugs.

-

Neuropharmacology: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[8][9][10] Given its documented use in the synthesis of neurological drugs, direct activity on neuronal cells or receptors is a plausible area of investigation.[1]

-

Antimicrobial Activity: Both phenylacetic acid and piperazine derivatives have been reported to possess antibacterial and antifungal properties.[3][5][11][12]

This guide will, therefore, focus on a tiered approach to screening for these potential activities.

Proposed In Vitro Evaluation Strategy

A systematic in vitro evaluation should begin with broad cytotoxicity screening, followed by more specific, mechanism-based assays in the identified areas of interest.

Workflow for In Vitro Biological Activity Screening

Caption: A tiered workflow for the in vitro biological evaluation of the target compound.

Foundational Assays: Cytotoxicity and Viability

The initial step is to determine the general cytotoxicity of the compound to establish a working concentration range for subsequent, more specific assays.

Protocol: MTT Assay for General Cytotoxicity

-

Cell Culture: Culture a non-cancerous human cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in sterile DMSO or PBS. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Add the diluted compound to the wells and incubate for 24-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anticancer Activity Screening

Based on the known activity of phenylacetamide derivatives, a screen against a panel of human cancer cell lines is warranted.[4]

Protocol: Anticancer Panel Screening

-

Cell Lines: Utilize a panel of cancer cell lines representing different tumor types, for example:

-

Methodology: Follow the MTT assay protocol as described above for each cell line.

-

Data Presentation: Summarize the IC₅₀ values in a table for comparative analysis.

| Cell Line | Tissue of Origin | Putative IC₅₀ (µM) of Test Compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| HEK293 | Normal Kidney | >100 | Varies |

| MCF-7 | Breast Cancer | [Experimental Data] | [Experimental Data] |

| PC-3 | Prostate Cancer | [Experimental Data] | [Experimental Data] |

| HeLa | Cervical Cancer | [Experimental Data] | [Experimental Data] |

| HepG2 | Liver Cancer | [Experimental Data] | [Experimental Data] |

| Table 1: Hypothetical data table for summarizing anticancer screening results. |

If significant and selective anticancer activity is observed (i.e., lower IC₅₀ in cancer cells vs. normal cells), further mechanistic studies such as apoptosis and cell cycle analysis should be performed.

Antimicrobial Activity Screening

The phenylacetic acid and piperazine moieties are both associated with antimicrobial properties.[3][12]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganisms: Test against a panel of clinically relevant bacteria and fungi:

-

Gram-positive: Staphylococcus aureus

-

Gram-negative: Escherichia coli

-

Fungus: Candida albicans

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Neuropharmacological Activity Screening

Given its role as a precursor for neurological drugs, exploring its direct effects on neuronal cells is a logical step.[1][8][9]

Protocol: Neuronal Cell Viability and Receptor Binding Assays

-

Neuronal Cell Viability:

-

Cell Line: Use a human neuroblastoma cell line (e.g., SH-SY5Y).

-

Methodology: Perform the MTT assay as described previously to assess for any neurotoxicity or neuroprotective effects.

-

-

Receptor Binding (Hypothetical Target): The piperazine moiety is a common feature in serotonin (5-HT) and dopamine (D) receptor ligands. A competitive binding assay could be employed.

-

Preparation: Use cell membranes prepared from cells overexpressing a specific receptor (e.g., 5-HT₁A) or from rat brain tissue.

-

Assay: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) in the presence of varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration and measure radioactivity.

-

Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the receptor.

-

Signaling Pathway Visualization (Hypothetical Anticancer Mechanism)

If the compound is found to induce apoptosis in cancer cells, a potential mechanism could involve the activation of caspase pathways.

Caption: Hypothetical apoptotic pathway initiated by the test compound in cancer cells.

Conclusion and Future Directions

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride represents a chemical entity with untapped potential. While its role as a synthetic intermediate is well-established, a systematic in vitro investigation is a critical first step in determining its intrinsic biological activities. The protocols outlined in this guide provide a robust framework for screening its potential anticancer, antimicrobial, and neuropharmacological effects. Positive results in any of these areas would warrant further, more detailed mechanistic studies, potentially leading to the development of a novel therapeutic agent. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for new discoveries in drug development.

References

-

Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of production of phenylacetic acid derivatives during in vitro.... Retrieved from [Link]

-

Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. Retrieved from [Link]

-

Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]

-

Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5780. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Retrieved from [Link]

-

Milosavljević, N., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(21), 5039. Retrieved from [Link]

-

Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved from [Link]

-

Wang, C., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 27(19), 6682. Retrieved from [Link]

-

Martel, S., et al. (2023). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 28(15), 5851. Retrieved from [Link]

-

Theivendran, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15694-15708. Retrieved from [Link]

-

Behera, P. C., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

-

Kumar, G. V., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(4), 371-377. Retrieved from [Link]

-

Pluta, K., & Jeleń, M. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 46(8), 3176-3193. Retrieved from [Link]

-

Inagaki, T., et al. (1993). Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. Chemical & Pharmaceutical Bulletin, 41(7), 1221-1225. Retrieved from [Link]

-

Kim, Y., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-7. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E… [ouci.dntb.gov.ua]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Lynchpin in Neuropharmacology: A Technical Guide to 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

An In-depth Exploration of a Cornerstone Synthetic Intermediate in Central Nervous System Drug Discovery

Introduction: The Unseen Architect of Neurological Therapeutics

In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, form the critical scaffolding upon which potent drugs are built. 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a prime example of such a pivotal entity. This technical guide delves into the discovery, history, and multifaceted applications of this versatile synthetic intermediate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. While its own history is deeply intertwined with the broader evolution of piperazine-based pharmaceuticals, its unique structural attributes have cemented its role as a cornerstone in the quest for novel treatments for a spectrum of neurological disorders.[1][2] The presence of the 4-methylpiperazine moiety, a common feature in many centrally active drugs, confers favorable pharmacokinetic properties and provides a crucial point of interaction with biological targets within the central nervous system (CNS).[1]

Physicochemical Properties: A Foundation for Versatility

The utility of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride as a synthetic building block is intrinsically linked to its chemical and physical characteristics. Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable trait for laboratory manipulations and for incorporation into various drug formulations.[1] The stability of this compound under a range of reaction conditions further underscores its value in multi-step synthetic campaigns.[1]

| Property | Value | Source |

| CAS Number | 1214023-91-2 | [3] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 270.76 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [1] |

A Legacy of Innovation: The Rise of a Key Synthetic Intermediate

While a definitive, singular "discovery" of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is not prominently documented, its emergence is a direct consequence of the broader recognition of the piperazine scaffold in medicinal chemistry. The piperazine ring is a privileged structure, frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile.[2] Its presence can also facilitate interactions with specific biological targets.

The history of this particular intermediate is therefore a story of enabling the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility lies in providing a pre-formed, functionalized core that can be readily elaborated into more complex molecules. This strategic use of a key building block streamlines the synthetic process, making the exploration of new chemical space more efficient and cost-effective.

Deconstructing the Synthesis: A Generalized Approach

The synthesis of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride can be achieved through various routes, often tailored to the specific needs of the subsequent reaction steps. A common and logical approach involves the nucleophilic substitution of a suitable precursor with 1-methylpiperazine. The following generalized protocol outlines a plausible synthetic pathway, drawing upon established methodologies for the synthesis of related piperazine derivatives.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.

Materials:

-

2-Bromo-2-phenylacetic acid

-

1-Methylpiperazine

-

A suitable organic solvent (e.g., acetonitrile, dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-phenylacetic acid in the chosen organic solvent.

-

Addition of Reagents: To this solution, add an excess of 1-methylpiperazine (typically 2-3 equivalents) followed by the addition of the non-nucleophilic base. The base serves to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid by a suitable method, such as column chromatography on silica gel, to isolate the desired product.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent. Slowly add a solution of hydrochloric acid in an appropriate solvent with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC. The melting point of the synthesized compound should also be determined and compared to the literature value.

Applications in Drug Discovery and Development: A Gateway to CNS Therapeutics

The primary significance of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride lies in its role as a versatile intermediate for the synthesis of a wide array of CNS-active agents. The inherent properties of the piperazine ring system are instrumental in this regard.

The Piperazine Scaffold: A Privileged Motif in Neuropharmacology

The piperazine nucleus is a common feature in drugs targeting the CNS for several key reasons:

-

Blood-Brain Barrier Permeability: The lipophilicity and hydrogen bonding capacity of the piperazine moiety can be fine-tuned through substitution to facilitate passage across the blood-brain barrier, a critical requirement for CNS-acting drugs.

-

Receptor Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with receptor sites.

-

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. At the same time, the single bonds within the ring allow for conformational flexibility, enabling the molecule to adapt to the topography of its binding site.

-

Modulation of Physicochemical Properties: The basicity of the piperazine nitrogens can be modulated to optimize the solubility, absorption, and overall pharmacokinetic profile of the final drug molecule.

While specific clinical trial data for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride itself is not applicable as it is an intermediate, its importance is demonstrated by its use in the synthesis of compounds that have entered preclinical and clinical development. It serves as a crucial starting material for the synthesis of novel molecules with potential therapeutic applications in areas such as:

-

Antipsychotics: Many atypical antipsychotics feature a piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.

-

Antidepressants: The piperazine ring is a key component of several selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.

-

Anxiolytics: Certain anxiolytic agents incorporate the piperazine structure to achieve their desired pharmacological effects.

-

Analgesics: The development of novel pain management therapies has also utilized piperazine-containing compounds.

Conclusion: An Enduring Legacy in Medicinal Chemistry

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride stands as a testament to the critical role of well-designed synthetic intermediates in the advancement of pharmaceutical research. While it may not be a household name, its impact is felt in the numerous drug discovery programs it has enabled. Its straightforward synthesis, favorable physicochemical properties, and the inherent versatility of the piperazine scaffold ensure its continued relevance in the ongoing search for more effective and safer treatments for a wide range of neurological and psychiatric conditions. For the medicinal chemist, this molecule is not just a reagent, but a key that unlocks the door to a vast and promising chemical space.

References

Sources

A Strategic Guide to Unraveling the Biological Targets of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical inflection point in drug discovery and chemical biology. It illuminates the mechanism of action, paves the way for rational optimization, and provides a deeper understanding of cellular pathways. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of the biological targets of (4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride, a novel compound with therapeutic potential. We will move beyond a simple listing of techniques, instead providing a strategic framework with detailed, field-proven protocols and the scientific rationale underpinning each experimental choice. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and leads to confident target identification and validation.

Introduction: The Quest for the Molecular Handshake

(4-methyl-1-piperazinyl)(phenyl)acetic acid hydrochloride is a synthetic small molecule containing a piperazine moiety, a common scaffold in many biologically active compounds.[1][2] While derivatives of piperazine have shown a range of pharmacological activities, including analgesic, tuberculostatic, and neuropharmacological effects, the specific molecular targets of this particular compound remain elusive.[3][4][5] The journey to identify these targets is not merely an academic exercise; it is a fundamental prerequisite for its development as a therapeutic agent.

This guide will provide a logical and experimentally sound workflow to progress from a compound with an interesting phenotype to a validated mechanism of action. We will explore both affinity-based and label-free approaches, emphasizing the importance of orthogonal validation to build a compelling scientific narrative.

The Strategic Workflow for Target Identification

A robust target identification campaign should be iterative and employ a combination of methods to build a strong case for a specific target or set of targets. Our strategy is built on two core pillars: Target Fishing to generate a list of potential binding partners and Target Validation to confirm the biological relevance of these interactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2). As a key intermediate in the synthesis of novel therapeutic agents, particularly in neuropharmacology, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data from analogous compounds to provide a robust framework for risk assessment and safe laboratory practices.

Compound Profile and Applications

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a heterocyclic compound featuring a phenylacetic acid moiety attached to a methylpiperazine ring.[1] Its structural characteristics make it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂·HCl | [2] |

| Molecular Weight | 270.76 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid;hydrochloride | [1] |

This compound is primarily utilized in:

-

Pharmaceutical Development: As a key intermediate in the synthesis of novel drugs targeting neurological disorders.[1][2]

-

Biochemical Studies: To investigate enzyme interactions and metabolic pathways.[1]

-

Formulation Science: To enhance the solubility and bioavailability of pharmaceutical products.[1]

Toxicological Profile and Hazard Identification

Principle of Analog-Based Hazard Assessment: The toxicological properties of a chemical can often be inferred from structurally similar compounds. In this case, the piperazine and phenylacetic acid moieties are the primary drivers of potential biological activity and toxicity.

2.1. Piperazine Moiety Analysis

Piperazine and its derivatives are known to have biological effects and associated toxicities. The European Directorate for the Quality of Medicines & HealthCare notes that piperazine in an aqueous medium can be corrosive to the eyes, respiratory system, and skin.[3] It is also classified as harmful if swallowed and may cause severe skin burns and eye damage.[3]

2.2. Phenylacetic Acid Moiety Analysis

Phenylacetic acid has a more defined toxicological profile. It is considered an irritant.[4]

Table 2: Toxicity Data for Phenylacetic Acid (Analog)

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2,250 mg/kg | [4] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |

2.3. Hazard Statements for Structurally Similar Compounds

Based on safety data sheets for related compounds, the following hazard statements are likely applicable:

-

May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling protocols is required.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Caption: First aid response to exposure incidents.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [4][9]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [4]Seek medical attention if irritation develops or persists. [6]* Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. [4][6]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][8][9]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [5][7]The recommended storage temperature is between 0-8°C. [2]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. [6]Do not allow the material to contaminate ground water systems. [7]

Experimental Protocol: Synthesis of a Novel Neuropharmacological Agent

The following is a representative, step-by-step methodology for a reaction where 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride might be used as a starting material. This protocol is for illustrative purposes and should be adapted and optimized for specific research objectives.

Objective: To synthesize a novel amide by coupling 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid with a primary amine.

Materials:

-

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

-

Primary amine (e.g., benzylamine)

-

Coupling agent (e.g., HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Purification system (e.g., column chromatography)

Workflow:

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. westliberty.edu [westliberty.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.ca [fishersci.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in Neuropharmacology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride in neuropharmacological research. This document offers insights into its potential mechanisms of action, along with detailed protocols for its application in both in vitro and in vivo experimental settings.

Introduction and Scientific Background

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride belongs to the broad class of piperazine derivatives, a chemical scaffold of significant interest in neuropharmacology. The piperazine ring is a versatile pharmacophore present in numerous centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] These compounds are known to interact with a variety of neurotransmitter systems, most notably the monoamine pathways involving dopamine, serotonin, and norepinephrine.[3][4]

While 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is often utilized as a key intermediate in the synthesis of more complex therapeutic agents, its inherent structure suggests potential bioactivity.[5][6] The presence of the phenylacetic acid moiety combined with the methylpiperazine group may confer affinity for specific neurotransmitter receptors and transporters, making it a valuable tool for investigating neurological pathways and as a starting point for novel drug discovery.

Postulated Mechanism of Action

Based on the pharmacology of structurally related piperazine compounds, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is hypothesized to exert its neuropharmacological effects through one or more of the following mechanisms:

-

Dopamine Receptor Modulation: The phenylpiperazine core is a common feature in ligands targeting dopamine receptors, particularly the D2 subtype.[7] It may act as an agonist, antagonist, or partial agonist, thereby modulating dopaminergic neurotransmission, a key pathway implicated in psychosis, addiction, and motor control.

-

Serotonin Receptor Interaction: Many piperazine derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes.[8] Potential targets include 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition.

-

Monoamine Transporter Inhibition: The structural similarity to known monoamine reuptake inhibitors suggests that this compound could potentially block the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

The following diagram illustrates the potential interactions of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride within a glutamatergic synapse, a key player in neuronal communication and a target for many neuroactive compounds.

Caption: Postulated modulation of a glutamatergic synapse.

In Vitro Experimental Protocols

Preparation of Stock Solutions

Due to its hydrochloride salt form, 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride exhibits good solubility in aqueous solutions.[2]

-

Protocol for 10 mM Stock Solution:

-

Weigh out 2.7076 mg of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (MW: 270.76 g/mol ).

-

Dissolve in 1 mL of sterile, deionized water or phosphate-buffered saline (PBS).

-

Vortex briefly to ensure complete dissolution.

-

Sterile filter the solution through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for specific neurotransmitter receptors, such as dopamine D2 or serotonin 5-HT1A receptors.

-

Materials:

-

HEK293 cells stably expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Non-specific binding competitor (e.g., Haloperidol for D2 receptors).

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.[1]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride at various concentrations.

-

50 µL of radioligand at a concentration near its Kd.

-

For non-specific binding control wells, add 50 µL of the non-specific competitor instead of the test compound.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[1]

-

Caption: Workflow for a radioligand binding assay.

Neuroprotection Assay in Cell Culture

This protocol assesses the potential of the compound to protect neuronal cells from excitotoxicity or oxidative stress.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Cell culture medium and supplements.

-

Neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).

-

MTT Assay:

-

Remove the culture medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the concentration of the test compound that provides significant neuroprotection.[9]

-

In Vivo Experimental Protocols

Assessment of Locomotor Activity in Mice

This protocol evaluates the stimulant or sedative effects of the compound on spontaneous locomotor activity.

-

Animals:

-

Male Swiss Webster or C57BL/6 mice (8-12 weeks old).

-

-

Apparatus:

-

Open field arena equipped with infrared beams to automatically track movement.

-

-

Procedure:

-

Habituation: Place the mice individually in the open field arena for 30-60 minutes to allow them to acclimate to the new environment.

-

Drug Administration: Administer 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended.[10]

-

Data Collection: Immediately after injection, place the mice back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[11]

-

Elevated Plus Maze for Anxiolytic/Anxiogenic Effects

This test is used to assess anxiety-like behavior in rodents.

-

Animals:

-

Male mice or rats.

-

-

Apparatus:

-

A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

-

Procedure:

-

Drug Administration: Administer the test compound or vehicle 30 minutes before the test.

-

Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

-

Data Presentation

Table 1: Physicochemical Properties of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [9] |

| Molecular Weight | 270.76 g/mol | [9] |

| CAS Number | 1214023-91-2 | [5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in aqueous solutions | [2] |

Table 2: Representative Binding Affinities (Ki, nM) of Structurally Related Phenylpiperazine Analogs at Key CNS Receptors

| Compound | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |

| Analog A | 15 | 25 | 50 | [7] |

| Analog B | 5 | 10 | 100 | [7] |

| Analog C | 50 | 5 | 20 | [7] |

| Disclaimer: The data in this table are for illustrative purposes and represent values for analogous compounds. The specific binding profile of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride must be determined experimentally. |

Conclusion

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a valuable chemical entity for neuropharmacological research. Its structural features suggest potential interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. The protocols outlined in these application notes provide a solid framework for investigating the in vitro and in vivo pharmacological profile of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a lead compound for novel CNS drug discovery.

References

- The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.

- 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride. Chem-Impex.

- The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide. Benchchem.

- Exploring the Biological Activity of Novel Piperazine Deriv

- 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride | 1214023. J&K Scientific.

- 2-(4-Boc-piperazinyl)-2-phenylacetic acid. Chem-Impex.

- 1214023-91-2|2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid hydrochloride. BLDpharm.

- Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines. Chinese Journal of Applied Chemistry.

- Application Notes and Protocols for Behavioral Studies in Mice: A General Guideline with Reference to Dopamine Agonists. Benchchem.

- Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation.

- An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology.

- p

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central.

- MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics.

- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.

- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture.

- Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Neuroscience Research. Benchchem.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Whole Cell P

- Heterocycle piperazine derivatives and receptor binding affinities.

- “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PubMed Central.

- Whole Cell P

- Patch-Clamp Electrophysiology Studies.

- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solubilization of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride

Abstract

This technical guide provides comprehensive protocols for the dissolution of 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride (CAS No. 1214023-91-2), a versatile piperazine derivative utilized in pharmaceutical research and development.[1] The protocols detailed herein are designed for researchers and scientists in drug development, offering step-by-step methodologies for preparing solutions for both in vitro and in vivo experimental applications. This document emphasizes the importance of solvent selection, stock solution preparation, and stability considerations to ensure experimental reproducibility and accuracy.

Introduction: Understanding the Compound

2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid hydrochloride is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a piperazine moiety, often enhances its interaction with biological targets.[1] As a hydrochloride salt, it is generally expected to have improved aqueous solubility and stability compared to its free base form. However, empirical determination of its solubility in various solvents is a critical first step for any experimental design. This compound is typically a white solid and should be stored at 0-8°C to maintain its integrity.

Compound Properties: